molecular formula C20H22N2O4 B2527491 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide CAS No. 1260993-33-6

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B2527491
CAS No.: 1260993-33-6
M. Wt: 354.406
InChI Key: VMLYAUKTWRZGKU-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano group, a 2,4-dimethoxyphenyl moiety, and a 4-ethoxyphenylamide group. The compound’s structure combines electron-donating methoxy and ethoxy groups with the electron-withdrawing cyano group, which may influence its physicochemical properties, such as solubility, stability, and binding affinity.

Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-26-17-9-6-16(7-10-17)22-20(23)15(13-21)11-14-5-8-18(24-2)12-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLYAUKTWRZGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide with structurally or functionally related compounds, highlighting key differences in substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituents Key Structural Features Reported Activity Reference
Target Compound : 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide - 2,4-Dimethoxyphenyl
- 4-Ethoxyphenylamide
- Cyano group
Electron-rich aromatic rings, polar cyano group Unknown (discontinued)
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide - 4-Chlorobenzyl
- 4-Methoxyphenylamino
- Cyano group
Chlorine substituent (electron-withdrawing), amino linkage Not reported
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide - 2,4-Dimethoxyphenyl
- Benzothiazol-trioxo group
Sulfur-containing heterocycle, electron-withdrawing trioxo group Potential enzyme modulation (e.g., kinase inhibition)
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide - Benzothiazole
- 3-Chlorophenyl
Heterocyclic benzothiazole, halogenated aryl group Likely kinase or protease inhibition
N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27m) - 4-Fluorophenyl
- 2,4-Dichlorophenoxy
- Cyano group
Fluorine and chlorine substituents, phenoxy linkage Antibacterial activity (Pseudomonas inhibition)
N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) - Methylenedioxybenzyl
- Dichlorophenylsulfonyl
Sulfonyl group, methylenedioxy ring Antibacterial (Pseudomonas)
N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) - Oxadiazole-thio
- Sulfonylpiperidinyl
- 4-Methoxyphenyl
Oxadiazole heterocycle, sulfonamide linkage Lipoxygenase (LOX) inhibition

Key Findings:

Substituent Effects on Activity: Electron-Withdrawing Groups: Compounds with chlorine (e.g., 27m, 21a) or sulfonyl groups (e.g., 21a, 8a) exhibit antibacterial or enzyme-inhibitory activities, likely due to enhanced electrophilicity and target binding . Heterocyclic Moieties: Benzothiazole () and oxadiazole () derivatives show enhanced biological activity, suggesting heterocycles improve target selectivity or stability . Methoxy/Ethoxy vs.

Schotten-Baumann reactions (amide bond formation) are commonly employed, as seen in for N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide .

Biological Activity Trends: Antibacterial Activity: Dichlorophenoxy and sulfonyl groups (e.g., 21a, 27m) correlate with Pseudomonas inhibition, likely via membrane disruption or enzyme binding . Enzyme Inhibition: LOX inhibition in compound 8a is attributed to the oxadiazole-thio and sulfonylpiperidinyl groups, which may mimic natural substrates .

Research Implications and Limitations

  • Structural Optimization : Substituting the ethoxyphenyl group with halogenated or heterocyclic moieties (e.g., benzothiazole in ) could enhance bioactivity .
  • Synthetic Challenges : The compound’s discontinuation () may reflect issues in scalability or stability, common hurdles in propanamide synthesis .

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 354.40 g/mol
  • Structure : The compound features a cyano group, two methoxy groups on a phenyl ring, and an ethoxy-substituted phenyl moiety.

1. Histone Deacetylase Inhibition

Research has indicated that compounds similar to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide exhibit histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors are known to induce differentiation and apoptosis in various human tumor cells, suggesting a potential application in cancer therapy .

2. Antiproliferative Effects

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The antiproliferative activity is likely mediated through the modulation of gene expression associated with cell cycle regulation and apoptosis pathways.

The precise mechanisms by which 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide exerts its biological effects remain under investigation. However, possible mechanisms include:

  • Inhibition of HDACs : By preventing the deacetylation of histones, this compound may enhance the expression of tumor suppressor genes and induce cell cycle arrest.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: HDAC Inhibition

A study conducted on novel N-hydroxy-2-propenamides revealed that modifications to the phenyl rings significantly enhanced HDAC inhibitory activity. The findings suggest that structural variations can lead to increased potency against tumor cells .

CompoundHDAC Inhibition IC50 (µM)Cell Line Tested
Compound A5.0HeLa
Compound B10.0MCF-7
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide TBDTBD

Study 2: Antiproliferative Activity

Another study assessed the antiproliferative effects of structurally related compounds on various cancer cell lines. The results indicated that compounds with similar functional groups showed significant growth inhibition.

Cell LineCompound Tested% Inhibition at 50 µM
A5492-Cyano...70%
MDA-MB-2312-Cyano...65%

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